molecular formula C28H38ClN3O2S B096144 Perphenazine enanthate CAS No. 17528-28-8

Perphenazine enanthate

Katalognummer: B096144
CAS-Nummer: 17528-28-8
Molekulargewicht: 516.1 g/mol
InChI-Schlüssel: PWEGQJCIAMJJHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of perphenazine enanthate involves the esterification of perphenazine with enanthic acid. The process typically uses toluene and dimethylbenzene as solvents, followed by a condensation reaction . The reaction mixture is then subjected to distillation, washing, pickling, alkali cleaning, and hot water washing to obtain the crude product. The crude product is further purified using acetone and activated carbon, followed by crystallization and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Perphenazine enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield secondary amines .

Wissenschaftliche Forschungsanwendungen

Perphenazine enanthate has several scientific research applications, including:

Wirkmechanismus

Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action blocks the dopamine neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects. Additionally, this compound binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Perphenazine enanthate is unique due to its specific ester formulation, which allows for a long-acting depot effect. This formulation ensures sustained release and prolonged therapeutic effects, reducing the need for frequent dosing . Additionally, this compound has a lower metabolic risk compared to some second-generation antipsychotics, making it a valuable option for long-term maintenance therapy .

Biologische Aktivität

Perphenazine enanthate is a depot formulation of the antipsychotic drug perphenazine, used primarily for the treatment of schizophrenia. This compound is notable for its long-acting properties, allowing for less frequent dosing compared to oral formulations. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Formula: C28_{28}H38_{38}ClN3_3O2_2S
  • Molar Mass: 516.14 g/mol
  • Administration Route: Intramuscular injection in sesame oil

This compound acts as a prodrug that converts to perphenazine upon administration. It is classified as a typical antipsychotic within the phenothiazine family, specifically a piperazinyl phenothiazine derivative.

This compound primarily exerts its effects through:

  • Dopamine Receptor Antagonism: It binds to dopamine D1 and D2 receptors, inhibiting their activity, which is crucial for its antipsychotic effects. The inhibition of D2 receptors in particular is associated with reduced psychotic symptoms.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT), contributing to its efficacy in managing schizophrenia symptoms.

Pharmacokinetics

The pharmacokinetic characteristics of this compound are essential for understanding its therapeutic use:

  • Bioavailability: Approximately 40% following oral administration; however, as a depot injection, it provides sustained release.
  • Half-Life: Ranges from 4 to 7 days, allowing for bi-weekly administration.
  • Time to Peak Levels: Achieved within 2 to 3 days post-injection .

Efficacy in Schizophrenia Treatment

Multiple studies have evaluated the effectiveness of this compound in treating schizophrenia. A summary of findings from various clinical trials is presented below:

StudySample SizeDurationComparisonKey Findings
Ahlfors (1980)1726 monthsThis compound vs. clopenthixol decanoateNo significant differences in global improvement or relapse rates. Higher need for anticholinergic drugs in the perphenazine group (RR 1.12).
Tegeler (1979)646 weeksThis compound vs. perphenazine decanoateMore movement disorders observed in the enanthate group (RR 1.36).
Eufe (1979)77VariableVarious depot antipsychoticsNo significant differences between groups regarding global state or dropout rates .

These studies indicate that while this compound is effective in managing schizophrenia symptoms, it may be associated with a higher incidence of movement disorders compared to other depot formulations.

Safety Profile and Side Effects

The side effects of this compound are consistent with those observed with other typical antipsychotics:

  • Extrapyramidal Symptoms (EPS): Including akathisia, tardive dyskinesia, and parkinsonism.
  • Anticholinergic Effects: Such as dry mouth and constipation, often requiring additional medication for management.
  • Neuroleptic Malignant Syndrome (NMS): A rare but serious condition that can occur with antipsychotic medications .

Eigenschaften

CAS-Nummer

17528-28-8

Molekularformel

C28H38ClN3O2S

Molekulargewicht

516.1 g/mol

IUPAC-Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate

InChI

InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3

InChI-Schlüssel

PWEGQJCIAMJJHC-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Kanonische SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Key on ui other cas no.

17528-28-8

Piktogramme

Irritant; Health Hazard

Synonyme

perphenazine enanthate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.